(-)-Sabinene (-)-Sabinene (-)-sabinene is a sabinene. It is an enantiomer of a (+)-sabinene.
(-)-Sabinene, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-sabinene is considered to be an isoprenoid lipid molecule (-)-Sabinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-sabinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-sabinene can be found in herbs and spices and sweet bay. This makes (-)-sabinene a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 10408-16-9
VCID: VC21130626
InChI: InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
SMILES: CC(C)C12CCC(=C)C1C2
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

(-)-Sabinene

CAS No.: 10408-16-9

Cat. No.: VC21130626

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

(-)-Sabinene - 10408-16-9

Specification

Description (-)-sabinene is a sabinene. It is an enantiomer of a (+)-sabinene.
(-)-Sabinene, also known as (1s, 5s)-sabinene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, (-)-sabinene is considered to be an isoprenoid lipid molecule (-)-Sabinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-sabinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (-)-sabinene can be found in herbs and spices and sweet bay. This makes (-)-sabinene a potential biomarker for the consumption of these food products.
CAS No. 10408-16-9
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
Standard InChI InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
Standard InChI Key NDVASEGYNIMXJL-UWVGGRQHSA-N
Isomeric SMILES CC(C)[C@@]12CCC(=C)[C@@H]1C2
SMILES CC(C)C12CCC(=C)C1C2
Canonical SMILES CC(C)C12CCC(=C)C1C2

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